4-[(E)-{2-[2-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate
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Overview
Description
4-({(E)-2-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL ACETATE is a complex organic compound that features a benzotriazole moiety, a hydrazone linkage, and a methoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-2-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL ACETATE typically involves multiple steps:
Formation of the Benzotriazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Acylation: The benzotriazole is then acylated with propanoyl chloride to form the propanoyl derivative.
Hydrazone Formation: The propanoyl derivative is reacted with hydrazine to form the hydrazone linkage.
Coupling with Methoxyphenyl Acetate: Finally, the hydrazone is coupled with 2-methoxyphenyl acetate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the hydrazone linkage.
Reduction: Reduction reactions could target the hydrazone linkage, converting it to the corresponding amine.
Substitution: The benzotriazole moiety may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy group or the hydrazone linkage.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biological Probes: The compound could be used as a probe in biological assays to study enzyme activity or protein interactions.
Medicine
Drug Development:
Industry
Corrosion Inhibitors: Benzotriazole derivatives are known for their use as corrosion inhibitors in various industrial applications.
Mechanism of Action
The mechanism of action of 4-({(E)-2-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL ACETATE would depend on its specific application. For example, as a biological probe, it may interact with specific enzymes or proteins, inhibiting their activity or altering their function. The benzotriazole moiety could play a key role in binding to metal ions or other molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar corrosion-inhibiting properties.
Hydrazones: Compounds with similar hydrazone linkages, used in various chemical and biological applications.
Methoxyphenyl Acetates: Compounds with similar methoxyphenyl acetate groups, used in medicinal chemistry.
Uniqueness
4-({(E)-2-[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOYL]HYDRAZONO}METHYL)-2-METHOXYPHENYL ACETATE is unique due to its combination of a benzotriazole moiety, a hydrazone linkage, and a methoxyphenyl acetate group, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C19H19N5O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[4-[(E)-[2-(benzotriazol-1-yl)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C19H19N5O4/c1-12(24-16-7-5-4-6-15(16)21-23-24)19(26)22-20-11-14-8-9-17(28-13(2)25)18(10-14)27-3/h4-12H,1-3H3,(H,22,26)/b20-11+ |
InChI Key |
OEIGURRLJGMSHU-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C)OC)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C=C1)OC(=O)C)OC)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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